1-(1-adamantyl)benzotriazole

Description

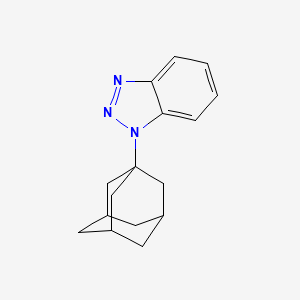

1-(1-Adamantyl)benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a bulky adamantyl group at the 1-position. Structural confirmation via $ ^1H $-NMR spectroscopy is critical, as demonstrated for related adamantyl-substituted heterocycles .

Properties

IUPAC Name |

1-(1-adamantyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-4-15-14(3-1)17-18-19(15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJPJZUMUCRLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C5=CC=CC=C5N=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)benzotriazole can be synthesized through the reaction of adamantyl bromide with benzotriazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Adamantyl bromide+BenzotriazoleK2CO3,DMF,heatthis compound

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated benzotriazole derivatives.

Scientific Research Applications

Medicinal Chemistry

ABT has been investigated for its pharmacological properties, particularly in the context of enzyme inhibition and anticancer activity. The compound's adamantane structure contributes to its bioactivity, making it a valuable scaffold for drug design.

Enzyme Inhibition

Research has shown that derivatives of benzotriazole, including ABT, can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. A study demonstrated that benzotriazole derivatives exhibited significant COX-1 and COX-2 inhibitory activity, suggesting potential use in anti-inflammatory therapies .

Anticancer Activity

ABT has been explored for its anticancer properties. In vitro studies have revealed that certain adamantyl derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural versatility of ABT allows for modifications that can enhance its potency against different cancer types.

Biological Research

ABT's interactions with biological macromolecules make it a subject of interest in biochemical studies.

Interaction with Lipids

Research indicates that adamantyl compounds can influence glycosphingolipid metabolism, which is crucial in cellular signaling and disease states such as lysosomal storage disorders . For instance, studies have shown that adamantyl glycosphingolipids can modulate the synthesis of specific lipids, potentially providing therapeutic avenues for treating metabolic diseases .

Antimicrobial Properties

The antimicrobial potential of benzotriazole derivatives has been documented extensively. Compounds bearing the benzotriazole moiety have shown activity against various bacterial strains, including resistant strains like MRSA. ABT and its derivatives have been tested for their ability to inhibit bacterial growth, showing promising results .

Materials Science

ABT's chemical stability and reactivity make it suitable for applications in materials science.

Corrosion Inhibition

Benzotriazole compounds are widely used as corrosion inhibitors in metal protection. ABT's ability to form stable complexes with metal surfaces helps prevent corrosion, making it valuable in industrial applications . Its effectiveness as a corrosion inhibitor is attributed to its ability to adsorb onto metal surfaces and form protective layers.

Synthesis of Advanced Materials

ABT serves as a building block in the synthesis of advanced materials, including polymers and nanomaterials. Its functional groups allow for versatile reactions that can lead to the creation of novel materials with tailored properties for specific applications .

Case Study: Anticancer Activity

A study conducted on various benzotriazole derivatives, including ABT, demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth .

Case Study: Corrosion Inhibition

In an industrial application case study, ABT was tested as a corrosion inhibitor for steel in acidic environments. Results indicated a substantial reduction in corrosion rates when ABT was used compared to untreated samples, showcasing its effectiveness in protecting metals from degradation .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme Inhibition | Significant COX inhibition observed |

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Biological Research | Interaction with Lipids | Modulates glycosphingolipid metabolism |

| Antimicrobial Properties | Active against MRSA and other bacterial strains | |

| Materials Science | Corrosion Inhibition | Effective at reducing corrosion rates |

| Synthesis of Advanced Materials | Used as a building block for novel materials |

Mechanism of Action

The mechanism of action of 1-(1-adamantyl)benzotriazole involves its interaction with molecular targets through its benzotriazole moiety. The triazole ring can coordinate with metal ions, forming stable complexes that inhibit corrosion. Additionally, the adamantyl group provides steric hindrance, enhancing the compound’s stability and effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

- Positional Isomerism: Substitution at the 1-position versus 2-position of benzotriazole significantly alters electronic properties. For example, 1-(trimethoxysilylmethyl)benzotriazole exhibits a benzenoid structure, while its 2-isomer adopts an ortho-quinonoid configuration, impacting reactivity and spectroscopic profiles (e.g., $ ^{15}N $-NMR shifts differ by 1–5 ppm) . The adamantyl group’s steric bulk may further stabilize the benzenoid form in 1-(1-adamantyl)benzotriazole.

- Adamantyl vs. Silyl Substituents : Compared to silyl derivatives (e.g., trimethoxysilylmethyl or silatranylmethyl groups), the adamantyl group lacks electronegative atoms, reducing polar interactions but enhancing hydrophobicity. This difference is critical for applications like drug design, where lipophilicity affects bioavailability .

Spectroscopic and Analytical Profiles

- Mass Spectrometry : Adamantyl-substituted compounds may lack fragmentation peaks (e.g., [M–X]$ ^+ $) seen in silyl derivatives (e.g., m/z 190 in trimethylsilylbenzotriazoles) due to the adamantyl group’s stability under ionization .

- NMR Shifts : The adamantyl group’s electron-donating nature may upfield-shift adjacent protons in $ ^1H $-NMR, contrasting with downfield shifts observed in nitro- or methoxy-substituted derivatives .

Data Tables

Table 1: Comparison of Key Properties

| Compound | Substituent Position | Key Features | Synthetic Yield (%) | Biological Activity |

|---|---|---|---|---|

| This compound | 1 | High lipophilicity, steric bulk, benzenoid structure | N/A | Underexplored |

| 1-(Trimethoxysilyl)benzotriazole | 1 | Benzenoid, $ ^{15}N $-NMR δ ≈ 12 ppm downfield from silatranyl analogs | 70–77 | N/A |

| 1-[3-(Nitroimidazole)propyl]benzotriazole | 1 | Antiprotozoal activity, nitro group redox sensitivity | 65–75 | Antiprotozoal, antibacterial |

| 1-(Methoxymethyl)benzotriazole | 1 | Hydrolytically stable, moderate polarity | 80–85 | N/A |

Table 2: Spectroscopic Signatures

| Compound | $ ^1H $-NMR (Key Shifts) | Mass Spec (Key Ions) | $ ^{15}N $-NMR Shifts |

|---|---|---|---|

| This compound | δ 1.6–2.2 (adamantyl CH$ _2 $) | No [M–X]$ ^+ $ fragmentation | N/A |

| 1-(Trimethoxysilyl)benzotriazole | δ 3.5 (Si-OCH$ _3 $) | m/z 190 ([M–X]$ ^+ $) | δ –5 to +5 (N-1/N-3) |

| 1-(Nitroimidazole)benzotriazole | δ 8.1–8.3 (aromatic H) | m/z 338 ([M+H]$ ^+ $) | N/A |

Q & A

Q. Basic Characterization :

- NMR : H and C NMR confirm adamantyl integration (e.g., adamantyl protons at δ 1.6–2.1 ppm) and benzotriazole aromatic signals (δ 7.2–8.3 ppm) .

- IR : Stretching vibrations for C-N (1250–1350 cm) and adamantyl C-H (2850–2900 cm) bonds .

Advanced Structural Analysis : - X-ray crystallography resolves steric effects from the adamantyl group and benzotriazole planarity. Hydrogen-bonding patterns (e.g., N–H···N interactions) stabilize the crystal lattice .

- DFT calculations predict electronic properties (HOMO-LUMO gaps) and verify experimental bond lengths/angles .

How can researchers evaluate the biological activity of this compound derivatives?

Basic Screening : Antimicrobial assays (e.g., MIC against E. coli or B. subtilis) using disk diffusion or broth dilution methods. Adamantyl groups enhance lipophilicity, improving membrane penetration .

Advanced SAR Studies : Introduce substituents (e.g., halogens, alkyl chains) to the benzotriazole ring and test against specific targets (e.g., Mycobacterium tuberculosis). Compare activity with analogs like 1-(1-adamantyl)-3-(heteroaryl)ureas, where electron-withdrawing groups boost efficacy .

How should researchers address contradictions in spectroscopic or biological data for this compound?

Q. Methodological Approach :

- Cross-Verification : Use HRMS to confirm molecular mass and X-ray crystallography to resolve structural ambiguities .

- Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere) and biological assay protocols (cell line viability, incubation time) .

- Computational Validation : Compare experimental NMR/IR with DFT-simulated spectra to identify artifacts .

What are the best practices for handling and storing this compound?

- Handling : Use nitrile gloves and safety goggles to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of dust .

- Storage : Keep in airtight containers under argon at 2–8°C. Avoid light and moisture to prevent degradation .

How can computational methods guide the design of this compound derivatives?

Q. Advanced Applications :

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability. Adamantyl’s rigidity may hinder binding in flexible active sites .

- Solvatochromic Analysis : Simulate solvent effects on electronic transitions (UV-Vis) to optimize solubility for drug formulation .

What strategies improve the regioselectivity of adamantyl group attachment to benzotriazole?

Q. Advanced Synthesis :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on benzotriazole to steer adamantyl substitution to the N1 position .

- Metal Catalysis : Use Cu(I) or Pd catalysts for cross-coupling reactions, enhancing selectivity under milder conditions .

How does the adamantyl moiety influence the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.